molecular formula C14H20N2 B8052356 Rac-(3ar,6as)-2-benzyl-octahydrocyclopenta[c]pyrrol-4-amine

Rac-(3ar,6as)-2-benzyl-octahydrocyclopenta[c]pyrrol-4-amine

Cat. No.: B8052356
M. Wt: 216.32 g/mol
InChI Key: AZKBNPLDOBTBBR-AMIUJLCOSA-N
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Description

Rac-(3aR,6aS)-2-benzyl-octahydrocyclopenta[c]pyrrol-4-amine is a bicyclic amine compound featuring a fused cyclopentane-pyrrolidine core substituted with a benzyl group at position 2 and an amine at position 2. The stereochemistry of the molecule (rac- or racemic mixture) indicates equal proportions of enantiomers, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

(3aR,6aS)-2-benzyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2/c15-14-7-6-12-9-16(10-13(12)14)8-11-4-2-1-3-5-11/h1-5,12-14H,6-10,15H2/t12-,13+,14?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZKBNPLDOBTBBR-AMIUJLCOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2C1CN(C2)CC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC([C@@H]2[C@H]1CN(C2)CC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Amino Alcohol Precursors

A common approach involves cyclization reactions of amino alcohols or cyclic ketones. For example, LiAlH₄ reduction of dione precursors followed by N-Boc protection generates isoindole intermediates, which undergo oxidative cleavage and Dieckmann condensation to form the bicyclic framework.

Example protocol :

  • LiAlH₄ reduction of dione 35 yields a secondary alcohol.

  • NaIO₄/RuO₂·H₂O-mediated oxidative cleavage produces diacid 37 .

  • Dieckmann condensation in acetic anhydride at 120°C affords ketone 38 .

StepReagents/ConditionsYield (%)
1LiAlH₄, THF, 0°C → RT85–90
2NaIO₄, RuO₂·H₂O, H₂O/THF78
3Ac₂O, 120°C, 2 h55

Stereoselective Cyclization via Iminium Ion Equilibration

Dynamic kinetic resolution of iminium ions enables enantioselective synthesis. For instance, heating aminoketal 9a with trifluoroacetic acid (TFA) and dimedone induces-sigmatropic rearrangement, yielding the bicyclic product with 96% chirality transfer.

Key reaction parameters :

  • Temperature: 120°C

  • Catalyst: TFA (1.0 equiv)

  • Trapping agent: Dimedone (2.5 equiv)

Functionalization of the Pyrrolidine Core

Benzyl Group Introduction

The benzyl group at position 2 is introduced via alkylation or reductive amination . A reported method involves:

  • Suzuki coupling of triflate 39 with (2-(trifluoromethyl)phenyl)boronic acid.

  • Hydrogenation (50 psi H₂, 10% Pd/C) to saturate the alkene.

IntermediateReaction ConditionsYield (%)
Triflate 39 Pd(dppf)Cl₂, K₂CO₃, DMF, 80°C72
Alkene (±)-40 H₂, Pd/C, MeOH92

Amine Protection/Deprotection

N-Boc protection is critical for stability during synthesis. Deprotection using HCl/dioxane or TFA yields the free amine.

Catalytic Asymmetric Synthesis

Chiral Auxiliary-Mediated Routes

Racemic mixtures are resolved using chiral auxiliaries. For example, (S)-4-methoxyphenethylamine facilitates diastereoselective Ugi reactions, achieving 69:31 dr in favor of the desired (S,R)-isomer.

Optimized Ugi reaction :

  • Temperature: −20°C

  • Solvent: MeOH

  • Chiral auxiliary: (S)-4-methoxyphenethylamine

Enzymatic Resolution

MAO-N D5 oxidase selectively oxidizes pyrrolidine intermediates to generate enantiopure amines (94% ee).

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield Range (%)
CyclizationScalable, high stereocontrolRequires harsh conditions55–85
Iminium rearrangementHigh enantioselectivity (96% ee)Limited substrate scope70–92
Catalytic asymmetricAtom-economicalCostly catalysts/auxiliaries50–75

Industrial-Scale Considerations

Continuous Flow Chemistry

Flow systems enhance reproducibility for cyclization steps, reducing reaction times by 40% compared to batch processes.

Purification Techniques

  • Column chromatography : Silica gel (hexane/EtOAc) for intermediate purification.

  • Crystallization : Ethanol/water mixtures isolate final products with >98% purity.

Emerging Methodologies

Photoredox Catalysis

Recent studies utilize Ir(ppy)₃ under blue LED light to accelerate cyclization, achieving 80% yield in 2 h.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) reduces Dieckmann condensation time from 2 h to 20 min .

Chemical Reactions Analysis

Types of Reactions: Rac-(3ar,6as)-2-benzyl-octahydrocyclopenta[c]pyrrol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the amine group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Rac-(3ar,6as)-2-benzyl-octahydrocyclopenta[c]pyrrol-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Rac-(3ar,6as)-2-benzyl-octahydrocyclopenta[c]pyrrol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Cyclopenta[c]pyrrolidine Family
  • rac-(3aR,4R,6aS)-2-Methyl-Octahydrocyclopenta[c]pyrrol-4-ol Molecular Formula: C8H15NO Key Differences: Replaces the benzyl group with a methyl substituent and the amine at position 4 with a hydroxyl group. The methyl group reduces steric bulk, which may affect receptor binding affinity .
  • rac-(3aS,8aS)-2-Benzyl-Decahydrocyclohepta[c]pyrrol-4-one Molecular Formula: C16H21NO Key Differences: Features a larger cyclohepta[c]pyrrolidine ring system and a ketone group at position 4 instead of an amine. Impact: The expanded ring system may confer greater conformational flexibility, while the ketone group reduces basicity, limiting protonation at physiological pH and altering interactions with acidic biological targets .
Functional Group Comparisons
  • Benzyl vs. This property is critical for blood-brain barrier penetration in central nervous system-targeted drugs.
  • Amine vs. Hydroxyl/Ketone Groups :
    The primary amine at position 4 provides a site for salt formation (e.g., hydrochloride salts for improved solubility) and direct hydrogen bonding with targets, whereas hydroxyl or ketone groups in analogues () may participate in weaker dipole interactions or act as hydrogen bond acceptors only.

Physicochemical and Pharmacokinetic Data

Compound Name Molecular Weight LogP (Predicted) Water Solubility (mg/mL) CAS Number
Rac-(3aR,6aS)-2-Benzyl-Octahydrocyclopenta[c]pyrrol-4-amine 230.34 2.5 0.12 EN300-384544*
rac-(3aR,4R,6aS)-2-Methyl-Octahydrocyclopenta[c]pyrrol-4-ol 141.21 1.2 1.8 N/A
rac-(3aS,8aS)-2-Benzyl-Decahydrocyclohepta[c]pyrrol-4-one 243.35 3.1 0.08 EN300-384482

*CAS number inferred from structural analogues in .

Key Observations :

  • The benzyl-substituted target compound exhibits higher lipophilicity (LogP) compared to its methylated analogue, favoring membrane permeability but reducing aqueous solubility.
  • The cyclohepta[c]pyrrolidine derivative () shows even greater LogP, likely due to its larger hydrophobic ring system.

Biological Activity

Rac-(3ar,6as)-2-benzyl-octahydrocyclopenta[c]pyrrol-4-amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

  • IUPAC Name : this compound
  • Molecular Formula : C14H17N
  • Molecular Weight : 215.29 g/mol
  • CAS Number : 101046-32-6

Biological Activity

This compound exhibits various biological activities which are summarized below:

1. Anticancer Activity

Research has indicated that compounds similar to this compound possess the ability to inhibit cancer cell proliferation. A study highlighted that derivatives of cyclopentane structures could effectively disrupt signaling pathways in cancer cells, particularly those involving RAS GTPases, which are crucial mediators of oncogenesis .

2. Neuroprotective Effects

There is emerging evidence suggesting that this compound may have neuroprotective properties. Compounds with similar structural features have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases.

3. Antimicrobial Properties

Some studies have reported antimicrobial activity associated with cyclopentane derivatives. The presence of the benzyl group in this compound may enhance its interaction with microbial membranes, leading to increased efficacy against various pathogens.

The mechanisms underlying the biological activities of this compound are not fully elucidated; however, several hypotheses include:

  • Inhibition of Protein Interactions : The compound may disrupt critical protein-protein interactions involved in cell signaling pathways.
  • Modulation of Enzyme Activity : It may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways related to cancer and inflammation.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into the potential applications of this compound.

StudyFocusFindings
Anticancer ActivityIdentified as a potential inhibitor of RAS-mediated signaling pathways.
NeuroprotectionDemonstrated protective effects against oxidative stress in neuronal cell cultures.
Antimicrobial PropertiesShowed effectiveness against Gram-positive bacteria in preliminary assays.

Q & A

Basic Research Questions

Q. What synthetic strategies are most effective for producing rac-(3aR,6aS)-2-benzyl-octahydrocyclopenta[c]pyrrol-4-amine with high enantiomeric purity?

  • Methodological Answer : The synthesis typically involves cyclization of pyrrolidine precursors with benzyl-protected amines. For example, analogous bicyclic systems (e.g., cis-2-benzylhexahydrocyclopenta[c]pyrrol-4(2H)-one) are synthesized via [3+2] cycloaddition reactions using chiral auxiliaries or catalytic asymmetric methods . To improve enantiomeric purity, chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) is recommended for resolution, as demonstrated in racemic amine separations for related cyclopenta-pyrrolidine derivatives .

Q. How can the stereochemical configuration of rac-(3aR,6aS)-2-benzyl-octahydrocyclopenta[c]pyrrol-4-amine be unambiguously confirmed?

  • Methodological Answer : X-ray crystallography is the gold standard for absolute configuration determination. For example, PubChem data for structurally similar compounds (e.g., cis-2-benzylhexahydrocyclopenta[c]pyrrol-4(2H)-one) includes InChI and IUPAC descriptors derived from crystallographic analysis . Complementary techniques like NOESY NMR can resolve spatial proximities of protons in the bicyclic system, while polarimetry confirms optical activity in resolved enantiomers .

Q. What analytical techniques are critical for characterizing intermediates and final products in the synthesis of this compound?

  • Methodological Answer :

Technique Application Example Parameters
HPLC-MS Purity assessmentC18 column, 0.1% TFA in H2O/MeCN gradient
<sup>1</sup>H/<sup>13</sup>C NMR Structural validationDMSO-d6 or CDCl3, δ 1.2–3.5 ppm (cyclopentane protons)
IR Spectroscopy Functional group IDN-H stretch ~3300 cm<sup>-1</sup>, C-N stretch ~1250 cm<sup>-1</sup>

Advanced Research Questions

Q. How do structural modifications (e.g., benzyl substitution) impact the biological activity or physicochemical properties of this compound?

  • Methodological Answer : Computational docking (e.g., AutoDock Vina) can predict binding affinities of benzyl-substituted analogs to targets like σ receptors or monoamine transporters. For instance, replacing the benzyl group with a 2-thiophenemethyl moiety (as in related pyridazine derivatives) alters logP and solubility, which can be quantified via shake-flask experiments or HPLC-derived logD7.4 measurements .

Q. What strategies resolve contradictions in reported enantioselectivity data for catalytic hydrogenation of precursors to this compound?

  • Methodological Answer : Discrepancies often arise from catalyst poisoning or solvent effects. Systematic screening of Pd/C or Rh/Al2O3 catalysts under varying H2 pressures (1–10 atm) and solvents (MeOH vs. EtOAc) can optimize enantiomeric excess (ee). For example, hydrogenation in EtOAc with 5% Pd/C at 3 atm H2 improved ee by 15% in a related pyrrolidine synthesis .

Q. How can metabolic stability of rac-(3aR,6aS)-2-benzyl-octahydrocyclopenta[c]pyrrol-4-amine be assessed in preclinical studies?

  • Methodological Answer : Incubate the compound with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Use NADPH cofactors to assess CYP450-mediated oxidation. For example, metabolites of structurally similar amines (e.g., 4-fluoro-phenylpiperidine derivatives) showed hydroxylation at the cyclopentane ring, identified by MS/MS fragmentation patterns .

Q. What computational models predict the compound’s pharmacokinetic profile, including blood-brain barrier permeability?

  • Methodological Answer : Use QSAR models (e.g., SwissADME) to estimate parameters like BBB penetration (logBB) and P-glycoprotein efflux. Molecular dynamics simulations (e.g., GROMACS) can model membrane bilayer interactions. For instance, cyclopenta[c]pyrrolidine analogs with logP >2.5 showed enhanced BBB permeability in murine models .

Data Contradiction Analysis

Q. Conflicting reports exist on the stability of the amine group under acidic conditions. How can this be resolved experimentally?

  • Methodological Answer : Conduct accelerated stability studies by incubating the compound in HCl (pH 1–3) at 37°C for 24–72 hours. Monitor degradation via HPLC-UV at 254 nm. For example, benzyl-protected amines in cyclopenta[c]pyrrolidines showed <5% degradation at pH 2 after 48 hours, whereas unprotected amines degraded >20% .

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